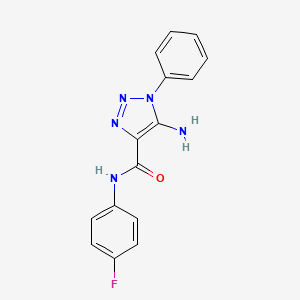

5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

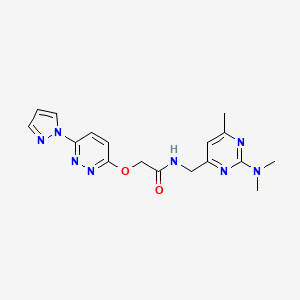

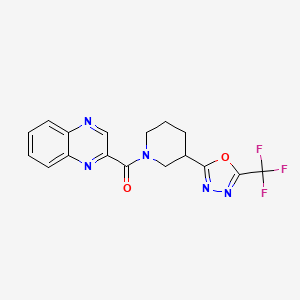

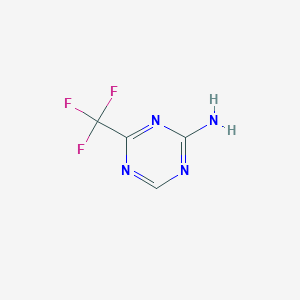

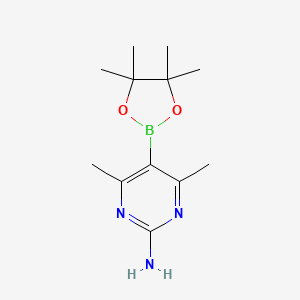

The compound “5-amino-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an amino group, a phenyl group, a fluorophenyl group, and a triazole group .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCRs), which are a type of chemical reaction where three or more substances combine to form a product . In the case of 5-amino-pyrazoles, they have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . The condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo pyrimidines .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the 1H-1,2,3-triazole group indicates that the molecule contains a five-membered ring consisting of two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications

Chemistry and Synthesis

The chemistry of polyazaheterocyclic compounds, including the synthesis and reactivity of triazole derivatives, is a fundamental area of research. Triazoles, including those similar to the compound , have been utilized in a variety of chemical transformations. For example, the Dimroth rearrangement of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles has been studied, demonstrating the potential for creating diverse triazole-based compounds through chemical manipulation (Sutherland & Tennant, 1971). This foundational chemistry paves the way for the synthesis of compounds with significant biological and pharmacological activities.

Crystal Structure Analysis

The crystal structure of triazole derivatives has been analyzed to understand their molecular configurations and potential for interacting with biological targets. For instance, the crystal structure of 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide was determined, illustrating the importance of structural analysis in designing molecules with desired biological properties (L'abbé et al., 2010).

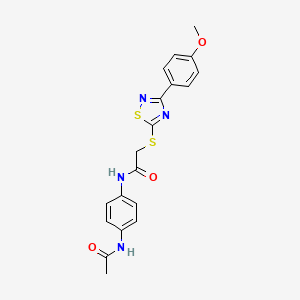

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor properties of triazole derivatives have been a significant focus of research. One study on 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, which are structurally related to the compound of interest, highlighted their potential as antimicrobial agents. These compounds showed moderate to good activities against various bacterial and fungal strains, indicating their potential utility in developing new antimicrobial agents (Pokhodylo et al., 2021).

Application in Drug Discovery

The structural analysis and synthesis of triazole derivatives have implications for drug discovery, particularly in designing compounds with potential antitumor activity. For instance, the synthesis and structural characterization of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated its ability to inhibit the proliferation of some cancer cell lines, suggesting the potential of triazole derivatives in anticancer drug development (Hao et al., 2017).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been studied for their antifungal activity. For example, certain 5-aminoimidazole-4-carbohydrazonamide derivatives have shown strong antifungal activity against Candida species .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the antifungal activity of similar compounds, it could be worthwhile to investigate this compound’s potential as an antifungal agent . Additionally, the compound’s complex structure and the presence of multiple functional groups suggest that it could be a useful synthetic building block in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Properties

IUPAC Name |

5-amino-N-(4-fluorophenyl)-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O/c16-10-6-8-11(9-7-10)18-15(22)13-14(17)21(20-19-13)12-4-2-1-3-5-12/h1-9H,17H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFAHIWLLINUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)

![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2593247.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2593256.png)

![N-(4-chlorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2593259.png)

![1-(2,6-dimethylmorpholino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2593260.png)

![N-(3-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2593261.png)